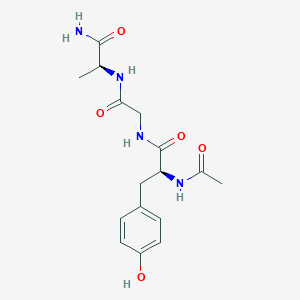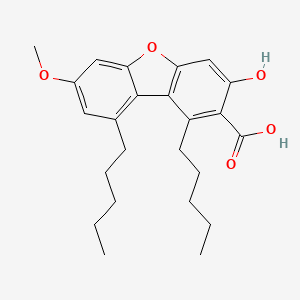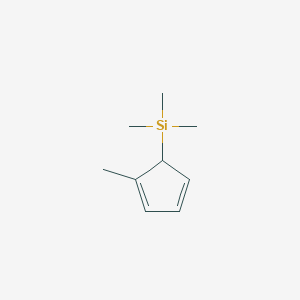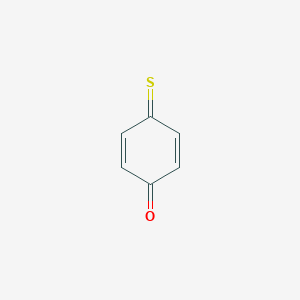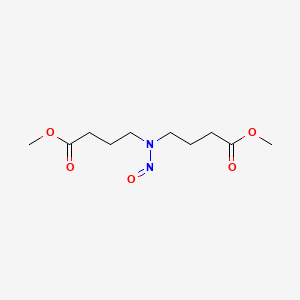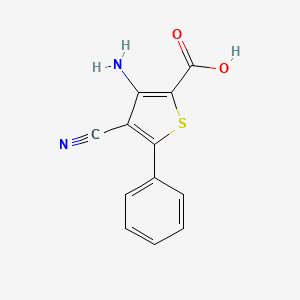
3-Amino-4-cyano-5-phenylthiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-cyano-5-phenylthiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of amino, cyano, phenyl, and carboxylic acid functional groups attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyano-5-phenylthiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between a ketone, an α-cyanoester, and elemental sulfur. The reaction typically proceeds under basic conditions, often using a base such as sodium ethoxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the thiophene ring.
Another method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source, such as phosphorus pentasulfide (P4S10), to form the thiophene ring. This reaction is usually carried out under reflux conditions in an inert solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity in industrial settings.
化学反応の分析
Types of Reactions
3-Amino-4-cyano-5-phenylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of amides or other substituted derivatives.
科学的研究の応用
3-Amino-4-cyano-5-phenylthiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials, such as conductive polymers and corrosion inhibitors.
作用機序
The mechanism of action of 3-Amino-4-cyano-5-phenylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its potential anticancer activity could involve inhibition of specific enzymes involved in cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways and targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the amino and cyano groups, making it less versatile in chemical reactions.
3-Amino-2-thiophenecarboxylic acid: Similar structure but lacks the cyano and phenyl groups.
4-Cyano-3-methylthiophene-2-carboxylic acid: Contains a methyl group instead of a phenyl group, altering its chemical properties.
Uniqueness
3-Amino-4-cyano-5-phenylthiophene-2-carboxylic acid is unique due to the combination of functional groups attached to the thiophene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
79204-51-6 |
|---|---|
分子式 |
C12H8N2O2S |
分子量 |
244.27 g/mol |
IUPAC名 |
3-amino-4-cyano-5-phenylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2S/c13-6-8-9(14)11(12(15)16)17-10(8)7-4-2-1-3-5-7/h1-5H,14H2,(H,15,16) |
InChIキー |
IYPPBMWXBPHPOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(S2)C(=O)O)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol](/img/structure/B14426754.png)



![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
![4-{2-[4-(Dimethylamino)phenyl]hydrazinyl}cyclohexa-3,5-diene-1,2-dione](/img/structure/B14426791.png)
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
